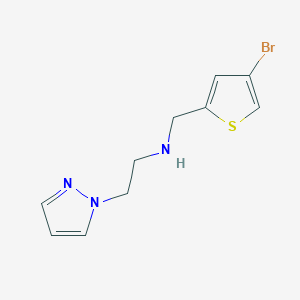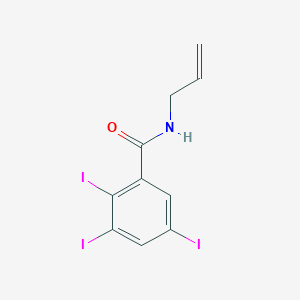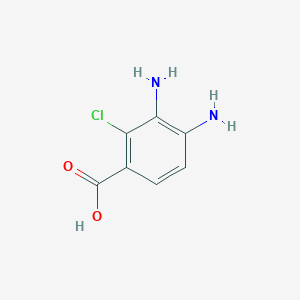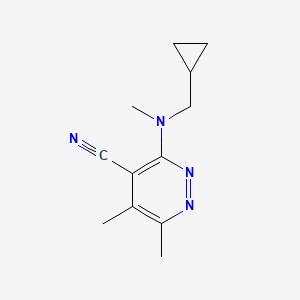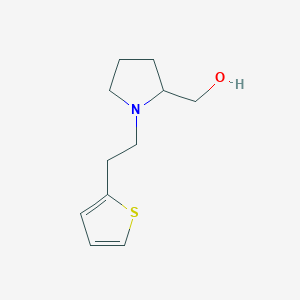![molecular formula C12H8BrNO B14908794 8-Bromo-1,2-dihydro-3H-benzo[e]isoindol-3-one](/img/structure/B14908794.png)
8-Bromo-1,2-dihydro-3H-benzo[e]isoindol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-1,2-dihydro-3H-benzo[e]isoindol-3-one is a heterocyclic compound that features a bromine atom attached to a benzoisoindolone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-1,2-dihydro-3H-benzo[e]isoindol-3-one typically involves the bromination of 1,2-dihydro-3H-benzo[e]isoindol-3-one. This can be achieved through electrophilic aromatic substitution reactions using bromine or N-bromosuccinimide (NBS) as the brominating agents . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Bromo-1,2-dihydro-3H-benzo[e]isoindol-3-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield 8-methoxy-1,2-dihydro-3H-benzo[e]isoindol-3-one, while oxidation can produce 8-bromo-3H-benzo[e]isoindol-3-one.
Wissenschaftliche Forschungsanwendungen
8-Bromo-1,2-dihydro-3H-benzo[e]isoindol-3-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Wirkmechanismus
The mechanism of action of 8-Bromo-1,2-dihydro-3H-benzo[e]isoindol-3-one largely depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom can enhance the compound’s binding affinity to these targets through halogen bonding and hydrophobic interactions .
Vergleich Mit ähnlichen Verbindungen
1,2-Dihydro-3H-benzo[e]isoindol-3-one: Lacks the bromine atom, making it less reactive in certain substitution reactions.
8-Chloro-1,2-dihydro-3H-benzo[e]isoindol-3-one: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and binding properties.
8-Fluoro-1,2-dihydro-3H-benzo[e]isoindol-3-one:
Uniqueness: The presence of the bromine atom in 8-Bromo-1,2-dihydro-3H-benzo[e]isoindol-3-one imparts unique reactivity and binding characteristics, making it a valuable compound for specific synthetic and research applications .
Eigenschaften
Molekularformel |
C12H8BrNO |
|---|---|
Molekulargewicht |
262.10 g/mol |
IUPAC-Name |
8-bromo-1,2-dihydrobenzo[e]isoindol-3-one |
InChI |
InChI=1S/C12H8BrNO/c13-8-3-1-7-2-4-9-11(10(7)5-8)6-14-12(9)15/h1-5H,6H2,(H,14,15) |
InChI-Schlüssel |
HABSDYJSDOWHGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CC3=C2C=C(C=C3)Br)C(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



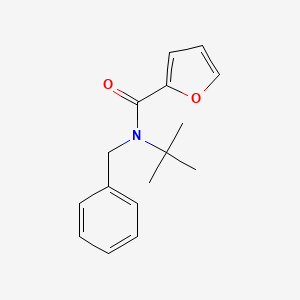

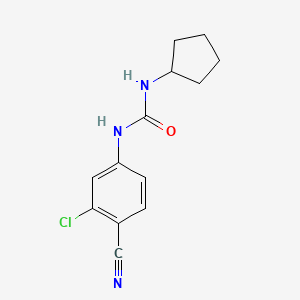
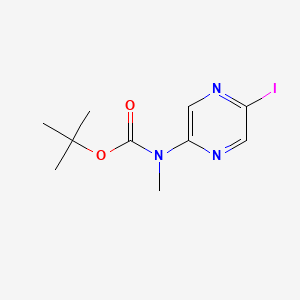
![7-Propyl-1,7-dihydropyrimido[4,5-d]pyrimidine-2,4,7-triamine](/img/structure/B14908738.png)
![N-(1-methoxypropan-2-yl)tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B14908749.png)
